molecular formula C13H10F3NO B1586847 4-[3-(Trifluoromethyl)phenoxy]aniline CAS No. 41605-31-6

4-[3-(Trifluoromethyl)phenoxy]aniline

Cat. No.: B1586847
CAS No.: 41605-31-6
M. Wt: 253.22 g/mol
InChI Key: VPVKXXRMSWUGHE-UHFFFAOYSA-N
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Description

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-[3-(Trifluoromethyl)phenoxy]aniline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray diffraction each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In the proton NMR spectrum, the chemical shifts (δ) of the hydrogen atoms provide information about their local electronic environment. For the related compound N-phenyl-4-(trifluoromethyl)aniline, the aromatic protons appear in the range of δ 7.0-7.5 ppm. rsc.org Specifically, the protons on the trifluoromethyl-substituted ring are typically shifted downfield due to the electron-withdrawing nature of the CF₃ group. The protons on the phenoxy group and the aniline (B41778) ring will exhibit distinct splitting patterns (e.g., doublets, triplets, multiplets) based on their coupling with adjacent protons, allowing for precise assignment. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the trifluoromethyl group is significantly deshielded and appears at a characteristic downfield shift. Aromatic carbons generally resonate in the region of δ 110-160 ppm. For instance, in a similar structure, N-phenyl-4-(trifluoromethyl)aniline, the carbon signals are observed at δ 146.6, 141.0, 129.4, 126.5, 122.8, 119.9, and 115.2 ppm. rsc.org The carbons directly bonded to the ether oxygen and the nitrogen atom will also show distinct chemical shifts.

Below is an interactive data table summarizing representative NMR data for compounds related to this compound.

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-phenyl-4-(trifluoromethyl)anilineCDCl₃7.45 (d), 7.31 (t), 7.14 (m), 7.03 (m)146.6, 141.0, 129.4, 126.5, 122.8, 119.9, 115.2 rsc.org
4-Fluoro-3-(trifluoromethyl)anilineCDCl₃6.94, 6.82, 6.74, 3.72Not specified chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of this compound, providing a fingerprint of the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. Key expected vibrations include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the primary amine group.

C-H stretching: Aromatic C-H stretches appear around 3000-3100 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are found in the 1400-1600 cm⁻¹ range.

C-O-C stretching: The ether linkage shows a strong, characteristic asymmetric stretch around 1200-1250 cm⁻¹.

C-F stretching: The trifluoromethyl group exhibits very strong absorption bands in the 1100-1350 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the benzene (B151609) rings are often strong in the Raman spectrum. For instance, the ring breathing mode of the phenyl group is typically observed around 1000 cm⁻¹. usp.br Analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netscialert.net

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 253.22 g/mol . sigmaaldrich.com In techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species [M+H]⁺, which would have a mass-to-charge ratio (m/z) of approximately 254.23. The fragmentation pattern can provide further structural information by showing the loss of specific groups, such as the trifluoromethyl group or cleavage of the ether bond.

X-ray Diffraction Studies for Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound was not found in the search results, studies on closely related compounds provide valuable insights. For example, the crystal structure of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, which contains the trifluoromethylphenyl group, was determined to be a monoclinic system with the space group P2₁/c. researchgate.net Similarly, 4-methoxy-3-(trifluoromethyl)aniline (B1361164) crystallizes in an orthorhombic system. nih.gov Such studies reveal precise bond lengths, bond angles, and intermolecular interactions, like hydrogen bonding, which are crucial for understanding the packing of molecules in the crystal lattice.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful theoretical framework to complement experimental findings and to predict molecular properties.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. swinburne.edu.au By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate various molecular properties. biointerfaceresearch.comchemrxiv.org

These calculations can predict:

Optimized molecular geometry: Providing theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data.

Vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands. materialsciencejournal.org

Electronic properties: DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and electronic transition properties.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions. biointerfaceresearch.com

These computational insights, when combined with spectroscopic data, provide a detailed and robust characterization of the chemical compound this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)9-2-1-3-12(8-9)18-11-6-4-10(17)5-7-11/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVKXXRMSWUGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375336
Record name 4-[3-(trifluoromethyl)phenoxy]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41605-31-6
Record name 4-[3-(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375336
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Record name 4-[3-(trifluoromethyl)phenoxy]aniline
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Synthetic Methodologies and Reaction Pathways of 4 3 Trifluoromethyl Phenoxy Aniline

Established Synthetic Routes and Reaction Conditions

The construction of the 4-[3-(Trifluoromethyl)phenoxy]aniline scaffold is primarily achieved through carbon-oxygen bond formation, followed by the introduction or modification of the amino group.

A prevalent method for synthesizing diaryl ethers like this compound is through nucleophilic aromatic substitution, often via an Ullmann-type condensation reaction. This approach typically involves the coupling of a phenol (B47542) with an aryl halide. For the synthesis of the target compound, this would involve the reaction of 4-aminophenol (B1666318) with a 3-halobenzotrifluoride, or the reaction of 3-(trifluoromethyl)phenol (B45071) with a 4-haloaniline derivative.

A common precursor route involves the coupling of a phenoxide with an aryl halide bearing an electron-withdrawing group, such as a nitro group, which activates the ring for nucleophilic attack. The nitro group is then subsequently reduced to the aniline (B41778). For instance, the reaction between a phenoxide and 4-nitro-1-halobenzene, followed by reduction, is a standard method for producing 4-phenoxyaniline. chemicalbook.com In a similar vein, this compound can be synthesized from 4-amino-2-(trifluoromethyl)phenol. nih.gov

The reaction conditions for such couplings are critical and have been optimized to improve yields and minimize side reactions.

Table 1: Representative Conditions for Ullmann Condensation

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Iodo benzene (B151609)PhenolCopper(II) glycinate (B8599266) monohydratePotassium hydroxideDMSO80898 chemicalbook.com
4-amino-2-(trifluoromethyl)phenolIodomethaneSodium hydride-DichloromethaneRoom Temp48- nih.gov

This table presents generalized conditions for diaryl ether synthesis relevant to the formation of the core structure.

Reductive amination is a powerful tool for the synthesis of secondary and tertiary amine derivatives starting from a primary amine like this compound. rsc.org This one-pot reaction involves the initial formation of an imine or enamine through the condensation of the aniline with an aldehyde or ketone, followed by in-situ reduction of the intermediate to the corresponding N-alkylated or N-arylated aniline. rsc.orgresearchgate.net

Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being common choices. researchgate.netscispace.com Catalytic hydrogenation over metals like palladium on carbon (Pd/C) is also an effective method. organic-chemistry.org The choice of catalyst and reducing agent can be tailored to be compatible with other functional groups present in the molecule. bris.ac.uk Modern techniques, such as using H-cube technology for continuous flow hydrogenation, offer advantages like avoiding the handling of hazardous reagents and simplifying work-up procedures. rsc.org

Table 2: Conditions for Reductive Amination of Anilines

Amine SubstrateCarbonyl CompoundReducing Agent / CatalystSolventKey Features
AnilineAldehydes/KetonesNaBH₄ / Aquivion®-Fe (Lewis acid)Cyclopentyl methyl ether (CPME)Recyclable catalyst, avoids hydrogen gas. researchgate.net
Aniline DerivativesFunctionalized AldehydesH₂ (from H-Cube) / Pd/C-Acid-free conditions, easy work-up. rsc.org
NitroarenesAldehydesDecaborane (B₁₀H₁₄) / Pd/C-One-pot reduction of nitro group and reductive amination. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is dictated by the interplay of its three main components: the aniline moiety, the diaryl ether linkage, and the trifluoromethyl-substituted aromatic ring.

The aniline portion of the molecule is susceptible to oxidation. The electrochemical oxidation of anilines typically proceeds via an initial one-electron transfer to form a radical cation. mdpi.com The fate of this intermediate depends on the reaction conditions and the substitution pattern of the aniline. For primary anilines, this can lead to dimerization, forming new N-N, C-C, or C-N bonds, or polymerization. mdpi.com

For example, the anodic oxidation of p-aminophenol, a structurally related compound, leads to a quinoneimine, which can be hydrolyzed to p-benzoquinone in acidic media. mdpi.com The presence of the bulky and electron-withdrawing 3-(trifluoromethyl)phenoxy group is expected to influence the stability and subsequent reaction pathways of the radical cation intermediate formed from this compound.

Reduction reactions are most relevant in the synthesis of this compound from its corresponding nitro precursor, 4-[3-(trifluoromethyl)phenoxy]-1-nitrobenzene. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry. wikipedia.org A wide array of reagents and catalytic systems can accomplish this conversion with high efficiency. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.org

Metal/Acid Systems: Classic methods like using iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid). scispace.comwikipedia.org

Transfer Hydrogenation: Employing hydrogen donors like hydrazine (B178648) or formic acid in the presence of a catalyst. organic-chemistry.org

Other Reagents: Sodium hydrosulfite, sodium sulfide, or samarium diiodide can also be used. wikipedia.org

The choice of method often depends on the presence of other reducible functional groups in the molecule, aiming for chemoselectivity. scispace.com The reduction of the nitro group is a critical step in many synthetic sequences leading to the final aniline product. nih.gov

The aromatic rings of this compound can undergo substitution reactions. The reactivity of each ring is influenced by the attached functional groups. The aniline ring is activated towards electrophilic aromatic substitution by the amino group, which is a strong ortho-, para-director. However, the phenoxy group at the para-position blocks one site of activation. The trifluoromethyl group on the other ring is a strong deactivating, meta-directing group for electrophilic substitution. beilstein-journals.org

Conversely, the electron-withdrawing nature of the trifluoromethyl group can make its attached aromatic ring susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at an ortho or para position. beilstein-journals.org For instance, the displacement of a halide from an aromatic ring activated by a trifluoromethyl group is a common synthetic strategy.

Application as a Chemical Intermediate in Complex Molecule Synthesis

The compound this compound serves as a crucial building block in the synthesis of various complex molecules, most notably in the development of multi-kinase inhibitors used in oncology. Its structural motif is a key component in targeted therapies such as Sorafenib and Regorafenib. The synthesis of these pharmaceuticals often involves the formation of a diaryl urea (B33335) or a related functional group, where the this compound moiety is coupled with another substituted aromatic amine.

The synthesis of Sorafenib, for instance, can be achieved through multiple routes where a derivative of this compound, specifically 4-chloro-3-(trifluoromethyl)aniline (B120176), is a key precursor. thieme-connect.comthieme-connect.comresearchgate.net In one common pathway, 4-chloro-3-(trifluoromethyl)aniline is converted into an isocyanate or a carbamate (B1207046) derivative, which then reacts with another intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, to form the final urea linkage in Sorafenib. thieme-connect.comajrconline.orgnih.gov

A similar strategy is employed for the synthesis of Regorafenib, a structurally related kinase inhibitor. The synthesis involves coupling a derivative of 4-chloro-3-(trifluoromethyl)aniline with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. thieme-connect.comresearchgate.netlookchem.com The presence of the trifluoromethyl group in the aniline ring is critical for the biological activity of the final drug molecule.

The following table summarizes the role of this compound derivatives as intermediates in the synthesis of Sorafenib and Regorafenib.

Table 1: Synthesis of Complex Molecules from this compound Derivatives

Target Molecule Key Intermediate 1 Key Intermediate 2 Coupling Reaction Reference
Sorafenib Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate 4-(4-aminophenoxy)-N-methylpicolinamide Urea formation thieme-connect.com, researchgate.net
Sorafenib 4-chloro-3-(trifluoromethyl)phenyl isocyanate 4-(4-aminophenoxy)-N-methylpicolinamide Urea formation nih.gov
Sorafenib N-(4-chloro-3-trifluoromethylaniline)-1H-imidazole-1-carboxamide 4-(4-aminophenoxy)-N-methyl picolinamide Urea formation google.com
Regorafenib Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide Urea formation thieme-connect.com, researchgate.net
Regorafenib 4-chloro-3-(trifluoromethyl)phenyl isocyanate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide Urea formation lookchem.com

The formation of the diaryl ether bond, a key structural feature of this compound itself, is typically achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction generally involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.orgchemicalbook.com Alternatively, modern cross-coupling methods like the Buchwald-Hartwig amination can be employed for the formation of the C-N bond in related synthetic steps, offering milder reaction conditions and broader substrate scope. wikipedia.orgorganic-chemistry.org

Industrial Scale Synthesis Considerations for Research Materials

The industrial-scale synthesis of this compound and its derivatives for research and pharmaceutical production necessitates careful consideration of several factors, including cost-effectiveness, safety, and scalability. Research efforts have focused on developing practical and efficient synthetic protocols that are amenable to large-scale manufacturing. thieme-connect.comresearchgate.net

A key consideration is the avoidance of hazardous reagents and intermediates. For example, the use of highly toxic and moisture-sensitive isocyanates in the synthesis of urea-containing drugs like Sorafenib can be circumvented by using more stable carbamate intermediates. ajrconline.org This not only improves the safety profile of the process but can also lead to higher yields and purity of the final product.

Patents for the synthesis of related complex molecules often describe optimized reaction conditions that are suitable for industrial production. google.comgoogle.comgoogle.com These may include the use of specific solvents, bases, and catalysts to maximize yield and throughput. The choice of catalyst is also critical; for instance, moving from stoichiometric copper reagents in traditional Ullmann reactions to catalytic systems improves the sustainability and economics of the process. organic-chemistry.orgnih.gov

The following table outlines some of the key considerations for the industrial-scale synthesis of complex molecules derived from this compound.

Table 2: Industrial Scale Synthesis Considerations

Consideration Traditional Approach Improved/Industrial Approach Rationale Reference
Reagent Safety Use of hazardous isocyanates Use of stable carbamate intermediates Avoids handling of toxic and moisture-sensitive reagents, improves safety and handling. ajrconline.org
Process Efficiency Multi-step synthesis with isolation of intermediates One-pot synthesis or telescoped reactions Reduces processing time, solvent usage, and waste generation. lookchem.com
Purification Column chromatography Crystallization or filtration Facilitates large-scale purification and isolation of the product. lookchem.com
Catalysis Stoichiometric copper reagents (Ullmann) Catalytic amounts of copper or palladium Reduces cost, waste, and improves the environmental profile of the synthesis. nih.gov, organic-chemistry.org
Yield & Purity Lower yields due to side reactions Optimized reaction conditions (solvent, base, temperature) Maximizes product output and minimizes impurities, reducing downstream processing. thieme-connect.com, researchgate.net, lookchem.com

Medicinal Chemistry and Biological Applications of 4 3 Trifluoromethyl Phenoxy Aniline and Its Derivatives

Role as a Key Intermediate in Drug Discovery and Development

The structural components of 4-[3-(trifluoromethyl)phenoxy]aniline are foundational in the synthesis of numerous therapeutic agents. Aniline (B41778) derivatives, especially those containing fluorine, are considered crucial building blocks in the creation of complex molecules for the pharmaceutical and agrochemical industries. nbinno.comresearchgate.net The presence of the reactive aniline group allows for a variety of chemical transformations, making it a versatile starting point for constructing larger, more complex active pharmaceutical ingredients (APIs). ossila.com

Precursor in the Synthesis of Pharmacologically Active Compounds

The this compound structure serves as a key precursor for pharmacologically active compounds. While direct synthesis routes using this specific molecule are part of dedicated research, its core components—the trifluoromethyl-substituted phenyl ring and the phenoxy aniline moiety—are prevalent in many established drugs. For instance, the synthesis of Sorafenib analogues has involved replacing the standard aryl urea (B33335) moiety with other structures, such as a 1,2,3-triazole ring, which was achieved through multi-step synthesis involving fragments that mirror the constitution of this compound. nih.gov The development of such novel compounds underscores the utility of this structural framework as a template for generating new chemical entities with potential therapeutic value. researchgate.netossila.com

Utility in the Formation of Urea Derivatives

The aniline functional group is readily converted into a urea or bi-aryl urea moiety, a structural feature central to a large class of bioactive compounds, including potent enzyme inhibitors. nih.gov The urea group is an effective hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like protein kinases. nih.gov

The synthesis of these urea derivatives can be achieved through various methods, with one common approach involving the use of N,N′-Carbonyldiimidazole (CDI) as a safer alternative to phosgene. nih.gov This method allows for the coupling of an aniline, such as this compound or a related compound, with another amine to form an unsymmetrical urea. This strategy is exemplified in the synthesis of the multi-kinase inhibitor Sorafenib, which features a central diaryl urea structure. google.comnih.gov Beyond kinase inhibitors, trifluoromethyl-containing aromatic compounds have been used to create novel urea derivatives with other biological activities, such as herbicidal and antifungal properties. nih.govresearchgate.net

Table 1: Examples of Bioactive Urea Derivatives Incorporating Related Structural Motifs

Compound ClassKey Structural FeaturesBiological ApplicationReference
Diaryl Ureas (e.g., Sorafenib)Urea linkage between a (trifluoromethyl)phenyl group and a phenoxy-containing aryl group.Anticancer (Kinase Inhibition) nih.gov
Trifluoromethylcoumarinyl UreasUrea linkage to a coumarin (B35378) ring bearing a trifluoromethyl group.Antifungal, Herbicidal nih.gov
SulfonylureasUrea bridge connecting a sulfonyl group and a heterocycle (e.g., trifluoromethyl-pyrimidine).Herbicidal researchgate.net

Application in Kinase Inhibitor Synthesis (e.g., Sorafenib Analogues)

The most prominent application of the structural motifs found in this compound is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. Sorafenib, a diaryl urea compound, is a multi-kinase inhibitor that targets several key kinases involved in tumor progression and angiogenesis. nih.gov

The synthesis of Sorafenib involves the coupling of two key fragments: 4-chloro-3-(trifluoromethyl)aniline (B120176) and 4-(4-aminophenoxy)-N-methylpicolinamide. google.comthieme-connect.com These two molecules together contain the trifluoromethylphenyl and phenoxy aniline components that are combined in the single structure of this compound. The reaction forms the critical urea bridge that defines Sorafenib's activity. thieme-connect.com Researchers have also developed numerous Sorafenib analogues by modifying these building blocks to improve efficacy or explore new biological activities. For example, replacing the aryl urea moiety with a bioisosteric 1,2,3-triazole ring has led to new compounds with significant cytotoxicity against hepatocellular carcinoma cell lines. nih.gov

Table 2: Kinase Inhibitors Incorporating Trifluoromethylphenyl and Phenoxy Moieties

Compound NameTarget KinasesStructural Precursors/MotifsReference
SorafenibC-RAF, VEGFR-2, PDGFR4-chloro-3-(trifluoromethyl)aniline + 4-(4-aminophenoxy)-N-methylpicolinamide nih.govthieme-connect.com
RegorafenibSimilar to Sorafenib, with additional activityFluorinated analogue of Sorafenib thieme-connect.com
Sorafenib Analogue (2m)B-RAF, VEGFR2Aryl urea replaced by 1,2,3-triazole linking a substituted phenoxy fragment. nih.gov

Investigation of Biological Activities and Structure-Activity Relationships (SAR)

Modulatory Effects on Enzyme Interactions and Receptor Binding

The trifluoromethyl (CF3) group is a key modulator of biological activity. Its inclusion in a molecule can enhance binding to enzymes and receptors through favorable hydrophobic interactions. Furthermore, the CF3 group is known to significantly improve the metabolic stability of drug candidates. For instance, in a study of benzimidazole (B57391) derivatives, replacing a methyl group with a trifluoromethyl group led to a tenfold increase in metabolic stability, likely by blocking a site of metabolic oxidation. nih.gov

The diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a protein's binding pocket. In kinase inhibitors like Sorafenib, the urea moiety and the flanking aryl groups form a network of hydrogen bonds and hydrophobic interactions with the enzyme's active site. nih.govnih.gov SAR studies on related aniline derivatives have also shown that the type and position of halide substituents on the aniline ring can fine-tune antagonistic activity at specific receptors. nih.gov

Anticancer Activity Studies of Derivatives and Related Compounds

Derivatives built from trifluoromethyl-aniline and phenoxy-aniline scaffolds have demonstrated significant anticancer activity. Sorafenib, for example, inhibits both the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases (RTKs), effectively combating tumor growth and angiogenesis. nih.gov

The exploration of Sorafenib analogues has yielded compounds with potent and selective cytotoxicity. In one study, a series of analogues were prepared where the aryl urea group was replaced by a 1,2,3-triazole ring. nih.gov One particular analogue, designated 2m, showed potent inhibitory activity against the Huh7 human hepatocellular carcinoma cell line with an IC50 value of 5.67 µM and exhibited high selectivity compared to its effect on a normal human fibroblast cell line. nih.gov Other research has consistently shown that incorporating a trifluoromethyl group into various heterocyclic scaffolds, such as isoxazoles and thiazolo[4,5-d]pyrimidines, can lead to compounds with potent anticancer properties. nih.govrsc.org This highlights a general principle in medicinal chemistry: the trifluoromethyl group is a privileged substituent for enhancing anticancer activity. rsc.org

Table 3: Anticancer Activity of a Selected Sorafenib Analogue

CompoundCell LineActivity (IC50)Selectivity Index (SI)Reference
Analogue 2mHuh7 (Hepatocellular Carcinoma)5.67 ± 0.57 µM> 17.6 nih.gov
SorafenibHuh7 (Hepatocellular Carcinoma)Not specified in source6.73 nih.gov

Exploration of Antimicrobial and Antiviral Properties of Analogues

The quest for novel antimicrobial and antiviral agents has led researchers to explore a wide array of synthetic compounds, including analogues of this compound. The strategic incorporation of the trifluoromethylphenyl moiety into various heterocyclic scaffolds has yielded derivatives with significant antimicrobial and, to a lesser extent, antiviral activities.

Research into pyrazole (B372694) derivatives has been particularly fruitful. In one study, N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and evaluated for their antibacterial properties. nih.gov The phenoxy derivative within this series demonstrated potent activity against staphylococcal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.12 μg/mL. nih.gov Another study focused on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as inhibitors of drug-resistant bacteria. nih.gov A standout compound from this series, a 4-bromo-3-chloro-aniline-substituted pyrazole, was highly effective against S. aureus, including methicillin-resistant strains (MRSA), with MIC values as low as 0.5 μg/mL. nih.gov This same compound also efficiently inhibited enterococci strains at an MIC of 1 μg/mL. nih.gov These findings underscore the synergistic effect of combining the trifluoromethylphenyl group with other halogenated anilines on a pyrazole scaffold.

Similarly, phenoxytrifluoromethylpyridine derivatives have been investigated for their antifungal potential. nih.gov These compounds, designed using a scaffold hopping strategy from the natural product dehydrozingerone, showed promising activity against plant pathogens like Rhizoctonia solani and Colletotrichum musae. nih.gov One derivative, compound 17 in the study, displayed broad-spectrum antifungal activity with EC₅₀ values between 2.88 and 9.09 μg/mL. nih.gov

While direct antiviral studies on this compound are scarce, research on related structures provides insights. For instance, a phenoxazine (B87303) derivative, 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one, was found to inhibit poliovirus proliferation in Vero cells at concentrations between 0.25 and 2 μg/mL. nih.gov In the context of the SARS-CoV-2 pandemic, a high-throughput screening identified a 1-heteroaryl-2-alkoxyphenyl analog as a promising hit that interferes with viral entry. nih.gov Subsequent optimization showed that a 3- or 4-pyridyl moiety on an oxadiazole ring was optimal for antiviral activity. nih.gov These studies suggest that the broader phenoxy aniline scaffold is a viable starting point for developing antiviral agents.

Table 1: Antimicrobial Activity of Selected Analogues

Compound Class Specific Derivative Target Organism(s) Activity (MIC/EC₅₀)
N-(trifluoromethyl)phenyl Pyrazole Phenoxy derivative (6 ) Staphylococcal strains 1.56–3.12 μg/mL
3,5-Bis(trifluoromethyl)phenyl Pyrazole 4-Bromo-3-chloro-aniline derivative (21 ) S. aureus (incl. MRSA) 0.5 μg/mL
3,5-Bis(trifluoromethyl)phenyl Pyrazole 4-Bromo-3-chloro-aniline derivative (21 ) Enterococci strains 1 μg/mL
Phenoxytrifluoromethylpyridine Compound 17 R. solani, C. musae 2.88–9.09 μg/mL
Phenoxazine 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one Poliovirus 0.25–2 μg/mL

Data sourced from multiple studies. nih.govnih.govnih.govnih.gov

Influence of Trifluoromethyl Group on Lipophilicity and Bioavailability

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, and its inclusion in the this compound scaffold profoundly influences the molecule's physicochemical properties, particularly its lipophilicity and bioavailability. mdpi.comresearchgate.net These properties are critical for a compound's ability to be absorbed, distributed, metabolized, and excreted (ADME profile), which ultimately determines its potential as a drug. researchgate.net

The CF₃ group is one of the most lipophilic substituents used in drug design. nih.gov Lipophilicity, often quantified by the partition coefficient (logP), is a measure of a compound's ability to dissolve in fats, oils, and lipids, which is crucial for penetrating biological membranes. The CF₃ group significantly increases the lipophilicity of a molecule, with a reported Hansch π value of +0.88. mdpi.com This enhanced lipophilicity facilitates the passive diffusion of drugs across cell membranes, which can lead to improved oral bioavailability and better transport across physiological barriers like the blood-brain barrier. mdpi.comresearchgate.net

Beyond simply increasing lipophilicity, the CF₃ group offers high metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com A common strategy in drug design is to replace a metabolically vulnerable hydrogen or methyl group with a CF₃ group to block a "metabolic hotspot," thereby increasing the drug's half-life and reducing the required dose. mdpi.com

Pharmacological Target Identification and Validation through Derivative Studies

Identifying the specific biological targets of a compound is a critical step in drug discovery. For scaffolds like this compound, the synthesis and biological evaluation of a library of derivatives are instrumental in pinpointing and validating pharmacological targets. By systematically modifying the core structure and observing the resulting changes in activity, researchers can infer the molecular interactions driving the compound's effects.

Studies on aryl-urea derivatives containing trifluoromethylphenyl groups have implicated several cancer-related pathways. For instance, certain derivatives were found to down-regulate the expression of genes involved in DNA repair and cell cycle control, such as PALB2, BRCA1, and BRCA2, in specific cancer cell lines. nih.gov Other derivatives decreased the expression of key oncogenes like EGFR and KRAS in lung cancer cells or TP53 and FASN in colon cancer cells. nih.gov These findings suggest that compounds based on this scaffold could act as inhibitors of critical cancer signaling pathways. Molecular docking studies further supported these findings, showing potential inhibition of targets like Escherichia coli enoyl reductase (for antibacterial activity) and the human Son of sevenless homolog 1 (SOS1), a key protein in the RAS signaling pathway. nih.gov

The antifungal activity of phenoxytrifluoromethylpyridine derivatives has been linked to the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. nih.gov Molecular docking studies indicated that these compounds could bind to the SDH enzyme, providing a plausible mechanism of action and a clear target for further optimization. nih.gov

The value of this approach is also evident in approved drugs that share structural motifs with this compound. For example, Fluoxetine, which contains a 4-(trifluoromethyl)phenoxy group, is a selective serotonin (B10506) reuptake inhibitor (SSRI) that targets the serotonin transporter protein. mdpi.com Sorafenib, a multi-kinase inhibitor used in cancer therapy, features a 4-chloro-3-(trifluoromethyl)phenyl moiety and is known to target the Raf/Mek/Erk pathway, among other kinases involved in tumor angiogenesis. mdpi.com These examples demonstrate how studies on derivatives, leading to established drugs, validate the pharmacological relevance of specific targets for this class of compounds.

Table 2: Potential Pharmacological Targets Identified Through Derivative Studies

Derivative Class Potential Target(s) Therapeutic Area
Aryl-urea Derivatives PALB2, BRCA1/2, EGFR, KRAS, TP53, FASN, SOS1 Cancer
Aryl-urea Derivatives E. coli Enoyl Reductase Antibacterial
Phenoxytrifluoromethylpyridines Succinate Dehydrogenase (SDH) Antifungal
Phenyl Urea (Sorafenib) Raf/Mek/Erk Pathway, Angiogenic Kinases Cancer
Phenoxypropanamine (Fluoxetine) Serotonin Reuptake Transporter Depression

Data sourced from multiple studies. nih.govnih.govmdpi.com

Advanced Drug Design Strategies Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable starting point for advanced drug design strategies aimed at discovering new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. nih.govbohrium.com Modern medicinal chemistry employs several sophisticated approaches to leverage and optimize such promising core structures.

One powerful strategy is scaffold hopping , where the core molecular framework is replaced with a structurally different but functionally equivalent moiety to generate novel compounds that retain the desired biological activity while potentially offering improved properties or a new intellectual property position. niper.gov.in For instance, inspired by the development of strobilurin-based fungicides, researchers have transformed α,β-unsaturated ketones into pyridine (B92270) rings. nih.gov Applying this to the this compound scaffold could involve replacing the phenoxy-aniline core with bioisosteric linkers or different heterocyclic systems that maintain the crucial spatial orientation of the trifluoromethylphenyl group and the (substituted) aniline portion. niper.gov.in

Another key strategy involves functional group modification and bioisosteric replacement . The trifluoromethyl group itself is often used as a bioisostere for chlorine atoms or methyl groups to enhance metabolic stability and binding affinity. mdpi.com Further modifications can be made to the aniline part of the scaffold. For example, replacing a hydrogen atom on an aromatic ring with a nitrogen atom (e.g., phenyl to pyridyl) is a common tactic to increase metabolic stability and reduce lipophilicity, which can fine-tune the ADME profile of a drug candidate. niper.gov.in

Structure-based drug design is another advanced approach. Once a pharmacological target is identified and its three-dimensional structure is known (e.g., through X-ray crystallography), computational docking studies can be used to design derivatives of the this compound scaffold that fit more precisely into the target's binding site. This allows for the rational design of modifications that enhance potency and selectivity by forming specific hydrogen bonds, hydrophobic interactions, or other favorable contacts.

Finally, the principles of late-stage functionalization are increasingly being applied. These synthetic methods allow for the direct introduction of fluorine-containing groups, like CF₃, into complex molecules at a late step in the synthesis. nih.gov This enables the rapid generation of a diverse library of analogues from a common intermediate, accelerating the structure-activity relationship (SAR) studies needed to optimize lead compounds based on the this compound scaffold. researchgate.net

Computational and Spectroscopic Characterization in Research

In Silico Approaches for Ligand-Target Interactions (Molecular Docking and Dynamics)

In silico methods like molecular docking and molecular dynamics (MD) simulations are indispensable tools in drug discovery and materials science for predicting how a ligand (such as 4-[3-(trifluoromethyl)phenoxy]aniline) will bind to a target receptor or enzyme.

Molecular Docking predicts the preferred orientation of a ligand within the binding site of a protein and estimates the binding affinity (strength of interaction). This is achieved by sampling numerous possible conformations and positions of the ligand and scoring them based on a force field.

Molecular Dynamics (MD) simulations provide a more dynamic picture, simulating the movement of every atom in the ligand-protein complex over time. This allows for the assessment of the stability of the docked pose, the flexibility of the binding pocket, and the specific interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex.

For this compound, these simulations would be key to understanding its potential biological activity. Studies on related inhibitors have highlighted the critical role of the m-trifluoromethyl phenyl group. This group is often found in potent enzyme inhibitors, where it can engage in favorable hydrophobic and non-covalent interactions within the enzyme's active site, enhancing binding affinity. Docking studies would likely show the amino group acting as a hydrogen bond donor or acceptor, while the phenoxy and trifluoromethyl-substituted rings would engage in π-π stacking and hydrophobic interactions with protein residues.

Environmental and Toxicological Research Aspects of Trifluoromethylated Anilines

Biodegradation Studies and Metabolic Fate in Environmental Systems

The environmental persistence of a compound is largely determined by its susceptibility to biodegradation. The structure of 4-[3-(Trifluoromethyl)phenoxy]aniline, featuring an ether bond and a trifluoromethylated aromatic ring, presents specific challenges and pathways for microbial metabolism.

The biodegradation of compounds with ether linkages, like that in this compound, has been studied in various contexts. The cleavage of the ether bond is a critical step. In many aerobic environments, the initial attack on ether compounds is often mediated by oxygenase enzymes, which activate molecular oxygen to hydroxylate the molecule. mdpi.com For compounds containing a phenoxy group, such as the pyrethroid insecticide metabolite 3-phenoxybenzoic acid (3-PBA), degradation can proceed through the cleavage of the ether bond. acs.org Studies on Bacillus subtilis J6 have shown that the degradation of the related compound cypermethrin (B145020) involves ester bond hydrolysis, benzene (B151609) hydroxylation, and ether bond cleavage. acs.org

The trifluoromethyl group (-CF3) is known for its high stability due to the strength of the carbon-fluorine bond, making compounds containing it generally recalcitrant to degradation. mdpi.comwikipedia.org However, microbial degradation is not impossible. The strategy often involves metabolic activation, where initial enzymatic attacks occur at other, more vulnerable parts of the molecule. mdpi.com For trifluoromethyl arenes, biodegradation pathways often initiate with the oxidation of the aromatic ring by dioxygenase enzymes, which can lead to the eventual destabilization and cleavage of the C-F bonds. mdpi.com

Mineralization is the complete breakdown of an organic compound into its inorganic constituents, such as carbon dioxide, water, and, in this case, fluoride (B91410) ions. nih.gov The release of fluoride from organofluorine compounds is the definitive step in their complete biodegradation. While the C-F bond is the strongest in organic chemistry, enzymatic defluorination has been observed. nih.govnih.gov

For many polyfluorinated compounds, complete mineralization is a slow process. nih.gov Thermal treatment studies on perfluorooctanesulfonate (B1231939) (PFOS) have shown that in the presence of calcium, fluorine can be mineralized into stable inorganic forms like calcium fluoride (CaF2). acs.org In microbial systems, anaerobic degradation of some fluoroaromatic compounds has been observed to result in stoichiometric fluoride release. researchgate.net The photodegradation of trifluoromethyl-substituted aromatic compounds can also lead to the formation of fluoride anions as a final product. confex.com

During the biodegradation of complex molecules, intermediate metabolites are often formed, which may be more or less toxic and persistent than the parent compound. For pyrethroid pesticides, the metabolite 3-phenoxybenzoic acid (3-PBA) is a common and persistent intermediate that can cause secondary pollution. nih.gov The degradation of 3-PBA itself can lead to further hydroxylated intermediates before the ring is cleaved. acs.org

Ecotoxicological Implications of Trifluoromethylated Aniline (B41778) Derivatives in Aquatic Environments

Aromatic amines, as a class, are considered a hazard to freshwater ecosystems. mdpi.com They can persist in the water column, adhere to organic matter, and potentially bioaccumulate. mdpi.com Ecotoxicological studies on compounds like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) have shown that they can disrupt growth, reproduction, and development in aquatic species. mdpi.com

The following table summarizes acute toxicity data for several aniline derivatives in different aquatic organisms, illustrating the range of toxic effects within this chemical class.

Compound NameSpeciesExposure DurationEndpointValue (µg/L)Reference
AnilineDaphnia magna (Water flea)48-96 hLC5080 - 112,000 waterquality.gov.au
AnilinePimephales promelas (Fathead minnow)48-96 hLC502,200 - 187,000 waterquality.gov.au
AnilineBrachydanio rerio (Zebrafish)7-28 dNOEC (reproduction)5,600 - 18,000 waterquality.gov.au
4-ChloroanilineDaphnia magna24 hEC502,200 mdpi.com
3,4-DichloroanilineDaphnia magna24 hEC50780 mdpi.com
4-(Trifluoromethyl)anilineDaphnia magna48 hEC50750 nih.gov

This table is for illustrative purposes and includes data for related compounds due to the absence of specific data for this compound.

The data indicate that aniline derivatives can be toxic to aquatic life at concentrations in the microgram to milligram per liter range. The presence of halogen groups, such as chlorine or a trifluoromethyl group, can influence the toxicity of the aniline molecule. researchgate.netnih.gov Given these findings, it is reasonable to infer that this compound could also pose a risk to aquatic organisms, highlighting the need for specific ecotoxicological testing of this compound.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of 4-[3-(trifluoromethyl)phenoxy]aniline, a diaryl ether amine, is a focal point for optimization to improve yield, reduce costs, and enhance sustainability. Traditional methods like the Ullmann condensation have historically been used but often require harsh reaction conditions. Modern research is focused on refining these processes and developing new ones.

A primary route to this compound involves the coupling of 4-aminophenol (B1666318) with 1-bromo-3-(trifluoromethyl)benzene or a related halide. Another common approach is the reaction between 1-fluoro-4-nitrobenzene (B44160) and 3-(trifluoromethyl)phenol (B45071), followed by the reduction of the nitro group.

Advanced methodologies are now centered on palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, which generally offer milder conditions and broader substrate scope. Research continues to explore more efficient catalyst systems, including the use of specific ligands that can improve reaction rates and yields. The development of continuous flow chemistry processes is also a promising avenue, offering better control over reaction parameters, improved safety, and the potential for easier scale-up compared to batch processes.

Table 1: Comparison of Synthetic Methodologies for Diaryl Ether Formation

MethodologyTypical Catalyst/ReagentsAdvantagesChallenges
Ullmann Condensation Copper (Cu) catalyst, high temperaturesLow cost of catalystHarsh reaction conditions, often requires stoichiometric amounts of copper
Buchwald-Hartwig Amination Palladium (Pd) catalyst, phosphine (B1218219) ligandsMilder conditions, higher yields, broad substrate scopeHigh cost of palladium and ligands, potential for metal contamination
Nucleophilic Aromatic Substitution (SNAr) Activated aryl halide, strong baseCan be highly efficient for electron-deficient ringsLimited to specific substrates with activating groups

Exploration of New Biological Targets and Therapeutic Applications

The trifluoromethylphenoxy aniline (B41778) scaffold is a well-established pharmacophore in oncology, primarily due to its central role in drugs that target vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinases. However, the versatility of this structure has prompted researchers to investigate its potential against new biological targets and for different therapeutic indications.

Derivatives of this compound are being screened against a wider range of kinases implicated in various diseases. Beyond cancer, these could include kinases involved in inflammatory diseases, metabolic disorders, and neurodegenerative conditions. The unique electronic properties of the trifluoromethyl group can significantly influence binding affinity and selectivity, making this scaffold an attractive starting point for developing novel inhibitors.

Furthermore, there is growing interest in exploring non-kinase targets. The diaryl ether linkage provides a flexible yet stable core that can be functionalized to interact with other classes of proteins. Libraries of compounds based on the this compound core are being synthesized and tested in high-throughput screening campaigns to identify new biological activities and potential therapeutic uses beyond the established anti-cancer applications.

Integration of Advanced Computational Techniques in Drug Design

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to this compound and its derivatives is a burgeoning field of research. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being employed to rationalize the activity of existing drugs and to design new, more potent, and selective molecules.

Molecular docking studies, for example, can predict how different derivatives of the core scaffold will bind to the active site of a target protein. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing.

QSAR models are being developed to establish mathematical relationships between the structural features of these compounds and their biological activities. These models help in identifying the key molecular properties that drive potency and can guide the design of new analogs with improved therapeutic profiles. Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of the binding mechanism and the stability of the interaction.

Sustainable Chemistry and Environmental Remediation Strategies for Fluorinated Anilines

The widespread use of fluorinated compounds like this compound in the pharmaceutical and agrochemical industries has raised awareness about their environmental persistence. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation. Consequently, a significant area of future research is the development of green and sustainable practices for their synthesis and remediation.

In synthesis, this includes the use of greener solvents, the development of catalyst systems that can be recycled, and the design of processes that minimize waste and energy consumption. Atom-economical reactions that incorporate most of the atoms from the reactants into the final product are a key focus.

For environmental remediation, research is exploring methods to break down fluorinated anilines. While challenging, some microbial and enzymatic systems are being investigated for their potential to defluorinate these persistent organic pollutants. Advanced oxidation processes, which use powerful oxidizing agents like hydroxyl radicals to degrade organic compounds, are also being studied as a potential method for the remediation of wastewater containing these substances. The long-term goal is to develop a life-cycle approach for these important chemical entities, from sustainable synthesis to environmentally benign disposal or degradation.

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-[3-(Trifluoromethyl)phenoxy]aniline, and how do reaction conditions impact yield?

The synthesis typically involves two key steps:

  • Nucleophilic aromatic substitution : Reacting 3-(trifluoromethyl)phenol with a nitro-substituted aniline derivative (e.g., 4-fluoro-nitrobenzene) using a base like potassium carbonate in polar aprotic solvents (DMF or DMSO) at 80–120°C. Catalysts such as copper iodide may improve coupling efficiency .
  • Nitro group reduction : The nitro intermediate is reduced to the amine using iron powder in acidic conditions (HCl/ethanol) or catalytic hydrogenation (H₂/Pd-C). Yields depend on solvent purity and the steric hindrance of substituents . Critical factors :
  • Solvent choice (DMF enhances solubility but may generate side products).
  • Temperature control to minimize decomposition of the trifluoromethyl group.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.5–7.5 ppm, with splitting patterns influenced by the electron-withdrawing CF₃ group. The amine protons (NH₂) show broad signals near δ 5 ppm. ¹³C NMR confirms the CF₃ carbon at ~120 ppm (q, J = 270 Hz) .
  • ¹⁹F NMR : A singlet at δ -60 to -65 ppm confirms the trifluoromethyl group .
  • HPLC-MS : Validates purity and molecular weight (e.g., [M+H]⁺ at m/z 295.1). Reverse-phase columns (C18) with acetonitrile/water gradients are effective .
  • FT-IR : NH₂ stretches (3300–3500 cm⁻¹) and C-O-C vibrations (1240–1260 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) optimize the electronic properties of this compound derivatives for material science applications?

  • HOMO-LUMO Analysis : DFT calculations (B3LYP/6-311++G(d,p)) predict charge transfer capabilities. The CF₃ group lowers LUMO energy, enhancing electron-accepting properties for photovoltaic materials .
  • Solubility Prediction : COSMO-RS simulations correlate logP values with solvent polarity to guide derivative design for improved bioavailability .
  • Regioselectivity in Substitution Reactions : Transition state modeling identifies preferential sites for electrophilic attack (e.g., para to the amine group) .

Q. What experimental approaches resolve discrepancies in reported biological activities of this compound derivatives?

  • Metabolite Profiling : LC-MS/MS identifies active metabolites in cell-based assays, distinguishing true activity from artifacts .
  • Target Validation : Surface plasmon resonance (SPR) measures binding kinetics to confirm direct interactions with proteins (e.g., enzyme inhibition) .
  • Orthogonal Assays : Compare results from fluorescence-based (e.g., FLIPR) and label-free (e.g., impedance) platforms to rule out assay-specific interference .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Effects : The CF₃ group withdraws electrons via inductive effects, deactivating the aromatic ring toward electrophilic substitution but enhancing stability in radical reactions.
  • Steric Effects : Bulky CF₃ groups hinder coupling reactions (e.g., Suzuki-Miyaura), requiring optimized ligands (e.g., XPhos) and higher temperatures .
  • Case Study : Palladium-catalyzed arylation at the 4-position proceeds at 50% yield with XPhos ligand, compared to 15% yield without .

Methodological Considerations Table

Research AspectKey ParametersReferences
Synthesis Yield Base (K₂CO₃ vs. Cs₂CO₃), solvent (DMF vs. DMSO)
Biological Assays Solubility (logP), metabolite stability
DFT Modeling Basis set selection, solvent effect inclusion
Safety Handling PPE requirements, waste disposal protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.